Imidazo[1,2-a]pyrazine-2-carboxamide

Catalog No.
S3645781
CAS No.
77124-59-5
M.F
C7H6N4O
M. Wt
162.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazo[1,2-a]pyrazine-2-carboxamide

CAS Number

77124-59-5

Product Name

Imidazo[1,2-a]pyrazine-2-carboxamide

IUPAC Name

imidazo[1,2-a]pyrazine-2-carboxamide

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

InChI

InChI=1S/C7H6N4O/c8-7(12)5-4-11-2-1-9-3-6(11)10-5/h1-4H,(H2,8,12)

InChI Key

BCUIZZPOVQWUGF-UHFFFAOYSA-N

SMILES

C1=CN2C=C(N=C2C=N1)C(=O)N

Canonical SMILES

C1=CN2C=C(N=C2C=N1)C(=O)N

Imidazo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound characterized by its fused imidazole and pyrazine rings, along with a carboxamide functional group. This compound belongs to the imidazo[1,2-a]pyrazine family, which has gained attention due to its diverse biological activities and potential applications in medicinal chemistry. The molecular formula for imidazo[1,2-a]pyrazine-2-carboxamide is C8H8N4OC_8H_8N_4O, indicating it contains eight carbon atoms, eight hydrogen atoms, four nitrogen atoms, and one oxygen atom.

The reactivity of imidazo[1,2-a]pyrazine-2-carboxamide primarily involves nucleophilic substitutions and cyclization reactions. Common reactions include:

  • Condensation Reactions: The compound can undergo condensation with various aldehydes and isocyanides to form more complex structures. For instance, the condensation of 2-aminopyrazines with α-halocarbonyl compounds leads to the formation of imidazo[1,2-a]pyrazines through a mechanism involving nucleophilic attack followed by cyclization and aromatization .
  • Knoevenagel Reaction: This reaction can be utilized to synthesize derivatives by reacting imidazo[1,2-a]pyrazine-2-carboxamide with malononitrile or other active methylene compounds under basic conditions .

Imidazo[1,2-a]pyrazine-2-carboxamide exhibits significant biological activities, including:

  • Anticancer Properties: Research indicates that derivatives of imidazo[1,2-a]pyrazines act as effective ATP mimics and have shown promise in inhibiting cancer cell proliferation .
  • Antimicrobial Activity: Some derivatives demonstrate antimicrobial effects against various pathogens, making them candidates for further development as therapeutic agents.
  • Enzyme Inhibition: Certain compounds within this class have been identified as inhibitors of specific enzymes relevant in disease pathways, enhancing their potential as drug candidates.

Several synthetic routes have been developed for the preparation of imidazo[1,2-a]pyrazine-2-carboxamide:

  • Condensation of Aminopyrazines: The traditional method involves the condensation of aminopyrazines with α-halo carbonyl compounds. This method has been optimized to yield various derivatives efficiently .
  • Multicomponent Reactions: Recent advances include metal-free protocols that facilitate the synthesis of imidazo[1,2-a]pyrazines through three-component reactions involving 2-aminopyridines and carbonyl compounds or isocyanides under mild conditions .
  • Iodine-Catalyzed Reactions: Utilizing iodine as a catalyst has proven effective in synthesizing imidazo[1,2-a]pyrazines from various substrates, providing a cost-effective and environmentally friendly approach to synthesis .

Imidazo[1,2-a]pyrazine-2-carboxamide finds applications in several fields:

  • Pharmaceutical Development: Due to its biological activities, it is being explored as a scaffold for developing new anticancer and antimicrobial agents.
  • Chemical Biology: The compound serves as a tool in biochemical research for studying enzyme interactions and cellular processes.

Studies on the interactions of imidazo[1,2-a]pyrazine-2-carboxamide with biological targets have revealed its potential as a modulator of enzyme activity. For example:

  • ATP Mimicry: Its structural similarity to ATP allows it to interact with ATP-binding sites on enzymes, influencing their activity and providing insights into cellular energy regulation mechanisms.
  • Binding Affinity Studies: Various studies have employed techniques such as surface plasmon resonance and isothermal titration calorimetry to quantify binding interactions between this compound and target proteins.

Imidazo[1,2-a]pyrazine-2-carboxamide shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
Imidazo[1,2-a]pyridineFused imidazole and pyridine ringsExhibits different biological activities compared to pyrazines
Imidazo[1,5-a]pyridineFused imidazole and pyridine with different ring fusionKnown for its neuroprotective properties
Pyrazolo[3,4-b]quinolineA fused structure involving pyrazole and quinolineDisplays potent anti-inflammatory effects

Imidazo[1,2-a]pyrazine-2-carboxamide is unique due to its specific carboxamide substitution which influences its solubility and biological activity compared to its analogs. The presence of the carboxamide group enhances hydrogen bonding capabilities which may play a role in its interaction with biological targets.

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Wikipedia

Imidazo[1,2-a]pyrazine-2-carboxamide

Dates

Last modified: 02-18-2024

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